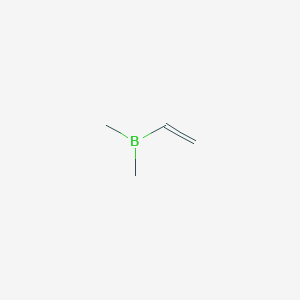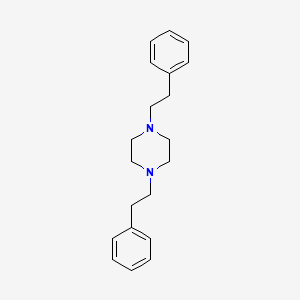![molecular formula C11H8N4O7S B14732990 2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid CAS No. 5393-15-7](/img/structure/B14732990.png)
2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfophenyl group attached to a hydrazinylidene moiety, which is further connected to an imidazole ring substituted with two carboxylic acid groups. The unique structure of this compound makes it a valuable entity in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid typically involves the condensation of 4-sulfophenylhydrazine with imidazole-4,5-dicarboxylic acid. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include the use of catalysts to enhance the reaction rate and efficiency. The final product is typically isolated through filtration and drying processes, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Major Products
Wissenschaftliche Forschungsanwendungen
2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the sulfophenyl and hydrazinylidene groups allows for specific binding interactions with target molecules, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-4,5-dicarboxylic acid: A precursor in the synthesis of the target compound, known for its role in coordination chemistry.
4-Sulfophenylhydrazine: Another precursor, used in the synthesis of various hydrazine derivatives.
Substituted Imidazoles: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfophenyl and hydrazinylidene moieties, along with the imidazole ring, makes this compound particularly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5393-15-7 |
|---|---|
Molekularformel |
C11H8N4O7S |
Molekulargewicht |
340.27 g/mol |
IUPAC-Name |
2-[(4-sulfophenyl)diazenyl]-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N4O7S/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,12,13)(H,16,17)(H,18,19)(H,20,21,22) |
InChI-Schlüssel |
OWXHZQOFBPBHNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)O)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


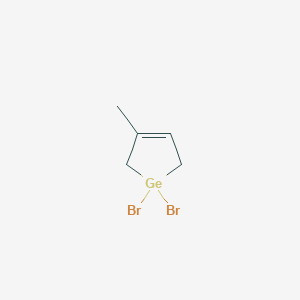


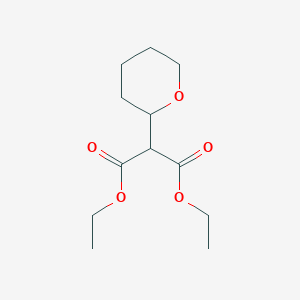
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
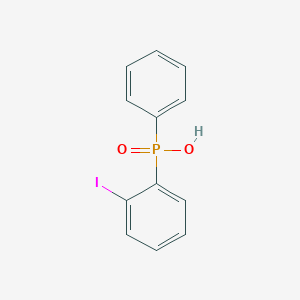
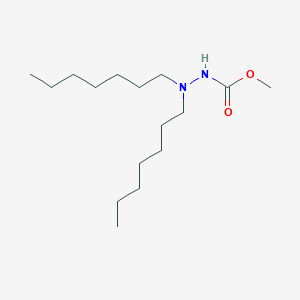
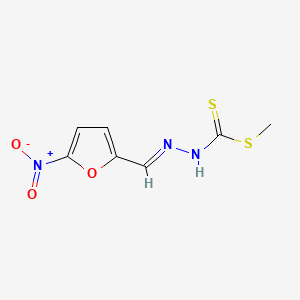
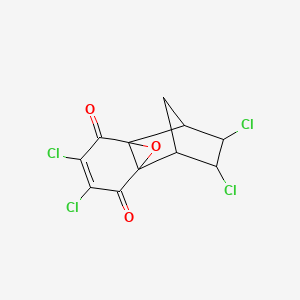


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
